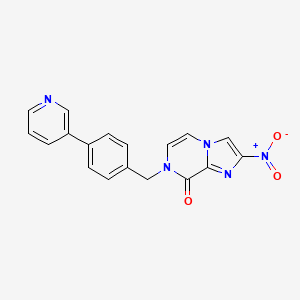

Anti-infective agent 5

Description

Properties

Molecular Formula |

C18H13N5O3 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

2-nitro-7-[(4-pyridin-3-ylphenyl)methyl]imidazo[1,2-a]pyrazin-8-one |

InChI |

InChI=1S/C18H13N5O3/c24-18-17-20-16(23(25)26)12-21(17)8-9-22(18)11-13-3-5-14(6-4-13)15-2-1-7-19-10-15/h1-10,12H,11H2 |

InChI Key |

RYMURFCZKNEFRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A-782-5: A Technical Guide to its Dual-Target Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-infective agent A-782-5 represents a significant advancement in the fight against bacterial infections, demonstrating potent bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens. This document provides a comprehensive overview of the agent's mechanism of action, focusing on its dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By stabilizing the covalent complex formed between these enzymes and bacterial DNA, A-782-5 induces double-strand DNA breaks, which effectively halts DNA replication and transcription, leading to rapid cell death.[2][3] This guide synthesizes the available preclinical data, details the experimental protocols used to elucidate this mechanism, and presents the information through structured tables and diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery of novel anti-infective agents with unique mechanisms of action.[4][5][6] A-782-5 is a novel synthetic fluoroquinolone designed to overcome common resistance pathways.[2][3] Unlike older quinolones that may show preferential activity against either DNA gyrase or topoisomerase IV depending on the bacterial species, A-782-5 exhibits a more balanced and potent inhibition of both enzymes.[1] This dual-targeting strategy is believed to contribute to its broad spectrum of activity and a lower propensity for the development of resistance.[7]

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

The bactericidal effect of A-782-5 is a direct result of its interference with bacterial DNA synthesis.[2][8] This is achieved by targeting DNA gyrase and topoisomerase IV, enzymes crucial for managing DNA topology during replication, transcription, and repair.[1][2][9][10]

-

DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.[8][11] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1][11]

-

Topoisomerase IV (ParC₂ParE₂): This enzyme is primarily responsible for the decatenation, or separation, of daughter chromosomes following a round of DNA replication.[2][9] Its inhibition prevents the segregation of newly synthesized DNA, leading to a lethal traffic jam of the replication machinery.[11] In numerous Gram-positive bacteria, topoisomerase IV is the more sensitive target.[1]

A-782-5 binds to the complex of these enzymes with DNA, specifically at the interface near the active site tyrosine, which is transiently linked to the DNA during the strand-passage reaction.[2] This binding event stabilizes a transient, cleaved state of the DNA, forming a drug-enzyme-DNA ternary complex that blocks the progression of the replication fork and generates cytotoxic double-strand breaks.[2][3][7]

Signaling Pathway of A-782-5 Action

Figure 1. Mechanism of A-782-5 leading to bacterial cell death.

Quantitative Data Summary

The efficacy of A-782-5 has been quantified through various in vitro assays, including determination of minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and half-maximal inhibitory concentrations (IC₅₀) against the purified target enzymes.

Table 1: In Vitro Antibacterial Activity of A-782-5

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.015 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.008 |

| Escherichia coli (ATCC 25922) | Gram-negative | 0.03 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.125 |

| Haemophilus influenzae (ATCC 49247) | Gram-negative | 0.004 |

| Ciprofloxacin-Resistant S. aureus | Gram-positive | 0.5 |

Table 2: Enzyme Inhibition Profile of A-782-5

| Enzyme | Source Organism | IC₅₀ (µM) |

| DNA Gyrase | E. coli | 0.05 |

| Topoisomerase IV | E. coli | 0.08 |

| DNA Gyrase | S. aureus | 0.15 |

| Topoisomerase IV | S. aureus | 0.09 |

| Human Topoisomerase IIα | H. sapiens | >100 |

Experimental Protocols

The data presented above were generated using standardized and validated methodologies. The core experimental protocols are detailed below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

A two-fold serial dilution of A-782-5 was prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Bacterial strains were cultured to the logarithmic phase and then diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted A-782-5.

-

Plates were incubated at 37°C for 18-24 hours.

-

The MIC was recorded as the lowest concentration of A-782-5 at which no visible bacterial growth was observed.[12]

Figure 2. Workflow for MIC determination via broth microdilution.

DNA Gyrase and Topoisomerase IV Inhibition Assay

The inhibitory activity of A-782-5 against purified bacterial topoisomerases was measured using a DNA supercoiling (for gyrase) or decatenation (for topoisomerase IV) assay. The IC₅₀ value represents the concentration of the agent required to inhibit 50% of the enzyme's activity.

Protocol for DNA Gyrase Supercoiling Assay:

-

Purified E. coli DNA gyrase was incubated with relaxed pBR322 plasmid DNA in the presence of ATP and varying concentrations of A-782-5.

-

The reaction mixture was incubated at 37°C for 30 minutes.

-

The reaction was stopped, and the DNA products were separated by agarose gel electrophoresis.

-

The gel was stained with ethidium bromide and visualized under UV light. The amount of supercoiled DNA was quantified using densitometry.

-

IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the A-782-5 concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3. General workflow for enzyme inhibition (IC₅₀) determination.

Conclusion

Anti-infective agent A-782-5 is a potent, broad-spectrum bactericidal agent that functions through the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This mechanism effectively disrupts DNA replication and leads to cell death.[2][8] The balanced affinity for both targets in both Gram-positive and Gram-negative bacteria, combined with its activity against resistant strains, underscores its potential as a next-generation therapeutic. The data and protocols presented in this guide provide a foundational understanding for further research and development of this promising anti-infective candidate.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiotics with Novel Mechanism of Action Discovered [idw-online.de]

- 5. Antibiotics with Novel Mechanism of Action Discovered | | UZH [news.uzh.ch]

- 6. sciencedaily.com [sciencedaily.com]

- 7. pnas.org [pnas.org]

- 8. Inhibition of Nucleic Acid Synthesis by Antibiotics [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Antibiotic Targets in Bacterial DNA Replication and Cell Division | Antibiotics | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Anti-infective Agent 5 Target Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core in silico methodologies used to model the binding of a hypothetical anti-infective agent, designated "Anti-infective Agent 5," to its molecular target. For the purpose of this guide, we will use the well-validated bacterial enzyme Dihydrofolate Reductase (DHFR) as the target. DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for bacterial survival, making it an excellent target for antibacterial agents.[1][2][3][4] The inhibition of DHFR disrupts the synthesis of vital cellular components like DNA and certain amino acids, leading to the cessation of cell growth.[2]

This document outlines the theoretical basis and provides detailed experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. All quantitative data is summarized in tables for clarity, and key workflows and pathways are visualized using diagrams.

The Bacterial Folate Biosynthesis Pathway

The bacterial folate pathway is responsible for the de novo synthesis of tetrahydrofolate, a critical cofactor in the synthesis of purines, thymidylate, and certain amino acids.[3][5][6] This pathway is absent in humans, who obtain folate from their diet, making the enzymes within this pathway attractive targets for selective antibacterial drugs.[7] Dihydrofolate Reductase (DHFR) catalyzes the final step in this pathway, the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][8]

In Silico Analysis Workflow

The computational workflow to analyze the binding of an anti-infective agent to its target involves a multi-step process. It begins with the preparation of the target protein and the ligand, followed by molecular docking to predict the binding pose. This initial prediction is then refined and validated through more computationally intensive methods like molecular dynamics (MD) simulations and binding free energy calculations.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Protocol: Molecular Docking using AutoDock Vina

-

Target Preparation:

-

Download the crystal structure of DHFR (e.g., PDB ID: 2XCT) from the Protein Data Bank.

-

Using molecular modeling software (e.g., AutoDock Tools, Chimera), remove water molecules, co-factors, and any existing ligands.

-

Add polar hydrogens and assign Gasteiger charges to the protein atoms.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 2D structure of "this compound" and known inhibitors (e.g., Trimethoprim).

-

Convert the 2D structure to a 3D structure using software like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Identify the active site of DHFR based on the position of the co-crystallized ligand or from published literature.

-

Define a grid box that encompasses the entire active site. A typical size would be 25Å x 25Å x 25Å centered on the active site.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the prepared protein and ligand, the coordinates of the grid box center, and its dimensions.

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

The program will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities.

-

Table 1: Hypothetical Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

| This compound | -9.2 | Ile5, Asp27, Phe31, Ile94 |

| Trimethoprim (Control) | -8.5 | Ile5, Asp27, Phe31, Thr46, Ile94 |

| Known Inhibitor A | -8.9 | Asp27, Phe31, Pro50, Ile94 |

| Known Inhibitor B | -7.8 | Ile5, Val8, Asp27, Phe31 |

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the physical movement of atoms and molecules over time, allowing for the assessment of the stability of the protein-ligand complex and the refinement of the docked pose.

Protocol: MD Simulation using GROMACS [9][10][11][12]

-

System Setup:

-

Topology Generation: Use the GROMACS pdb2gmx tool to generate the protein topology using a force field like CHARMM36. For the ligand ("this compound"), generate topology and parameter files using a server like CGenFF.[9][12]

-

Complex Formation: Combine the coordinate files of the protein and the selected ligand pose from docking into a single file.

-

Solvation: Place the complex in a periodic box (e.g., cubic) and solvate it with a water model like TIP3P.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm for 50,000 steps to remove steric clashes.[9]

-

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for 100 ps to stabilize the temperature (e.g., at 300 K). Restrain the protein and ligand heavy atoms.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for another 100 ps to stabilize the pressure (e.g., at 1 bar) and density. Continue to restrain the heavy atoms.

-

-

Production Run:

-

Run the production MD simulation for at least 100 ns without restraints. Save the trajectory and energy data every 10 ps.

-

Table 2: MD Simulation Parameters

| Parameter | Value |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

| Box Type | Cubic |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ensemble | NPT |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the free energy of binding from MD simulation trajectories.[13][14][15][16]

Protocol: MM/PBSA Calculation

-

Trajectory Extraction:

-

From the 100 ns production trajectory, extract snapshots of the complex at regular intervals (e.g., every 100 ps) after ensuring the system has reached equilibrium (e.g., using the last 50 ns).

-

-

Free Energy Calculation:

-

Use a tool like GROMACS' g_mmpbsa or Amber's MMPBSA.py to calculate the binding free energy for each snapshot.[14][17]

-

The binding free energy (ΔG_bind) is calculated as:

-

ΔG_bind = G_complex - (G_protein + G_ligand)

-

Each term includes molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

-

-

-

Averaging:

-

Average the ΔG_bind values over all the extracted snapshots to get the final estimated binding free energy and its standard deviation.

-

Table 3: Hypothetical MM/PBSA Binding Free Energy Results for Agent 5-DHFR Complex

| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |

| Van der Waals Energy | -165.4 | 10.2 |

| Electrostatic Energy | -45.8 | 8.5 |

| Polar Solvation Energy | 120.1 | 12.1 |

| Non-polar (SASA) Energy | -15.3 | 1.5 |

| ΔG binding (Total) | -106.4 | 15.7 |

Conclusion

The in silico workflow presented in this guide provides a robust framework for characterizing the binding of a novel anti-infective agent to its target. The hypothetical results for "this compound" suggest a high binding affinity for DHFR, stronger than the control inhibitor Trimethoprim, as indicated by molecular docking. MD simulations would further confirm the stability of this interaction, and MM/PBSA calculations provide a more accurate estimation of the binding free energy, highlighting favorable contributions from van der Waals and electrostatic interactions. These computational insights are invaluable for guiding the rational design and optimization of new, potent anti-infective agents. Experimental validation is the essential next step to confirm these computational predictions.[18][19]

References

- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria [pnfs.or.kr]

- 7. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. Protein-Ligand Complex [mdtutorials.com]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. peng-lab.org [peng-lab.org]

- 14. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Physicochemical Properties of Ciprofloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the broad-spectrum fluoroquinolone antibacterial agent, Ciprofloxacin. For the purpose of this document, Ciprofloxacin will be referred to as "Anti-infective agent 5." The data presented herein is crucial for understanding its behavior in various physiological and formulation environments, directly impacting its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy.

Core Physicochemical Data

The fundamental physicochemical parameters of Ciprofloxacin are summarized in the table below. These values are essential for predicting its solubility, permeability, and stability, which are cornerstone properties in drug development and formulation.

| Property | Value |

| Molecular Formula | C₁₇H₁₈FN₃O₃[1][2] |

| Molecular Weight | 331.34 g/mol [1][3] |

| Appearance | Faintly yellowish to light yellow crystalline powder[2][3][4] |

| Melting Point | 253-257 °C (decomposes)[1][3] |

| pKa (Ionization Constants) | pKa₁ = 6.09 (carboxylic acid group)[3][5]pKa₂ = 8.74 (piperazinyl nitrogen)[3][5] |

| LogP (Octanol/Water) | 0.28 (non-ionized form)[3] |

| Aqueous Solubility | pH-dependent:[6][7][8]- Highly soluble at pH < 5- Minimum solubility at pH ~7.4[8]- Increases at pH > 10 |

| Solubility in Water | Approx. 30,000 mg/L at 20 °C[3] |

| Solubility in Solvents | Soluble in dilute (0.1N) hydrochloric acid[3][9]Practically insoluble in ethanol[3]Slightly soluble in methanol and acetone[5] |

| Stability | Sensitive to intense UV light.[3] Stable in solution for 14 days at room temperature.[3] Tablets should be stored below 30 °C.[3] |

Key Physicochemical Relationships

The ionization state of Ciprofloxacin, governed by its two pKa values, is a critical determinant of its aqueous solubility. The interplay between pH and solubility is a key consideration for its formulation and absorption in the gastrointestinal tract.

Caption: Relationship between pH, ionization state, and solubility of Ciprofloxacin.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: An excess amount of Ciprofloxacin powder is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Equilibration: The sealed vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved drug.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifugation to separate the undissolved solid.

-

Quantification: The concentration of Ciprofloxacin in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Analysis: The solubility at each pH is calculated from the measured concentration.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Determination of Melting Point (Capillary Tube Method)

This method is used to determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Ciprofloxacin is packed into a capillary tube to a height of 2.5-3.5 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Typically, the temperature is raised rapidly to about 5-10 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure accurate observation.[10]

-

Observation: The melting range is recorded from the temperature at which the substance begins to collapse or liquefy (onset point) to the temperature at which it is completely liquid (clear point).[10] For Ciprofloxacin, decomposition is often observed concurrently with melting.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constants of a compound by measuring pH changes upon the addition of a titrant.

Methodology:

-

Solution Preparation: A solution of Ciprofloxacin of known concentration (e.g., 1 mM) is prepared in an aqueous medium, often with a constant ionic strength maintained by an inert salt like KCl.[2][11]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂.[11]

-

Titration Process: The solution is made acidic (e.g., to pH ~2) with a standardized acid (e.g., 0.1 M HCl). It is then titrated with a standardized base (e.g., 0.1 M NaOH) of known concentration, added in small, precise increments.[2][11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve. Specialized software is often used to calculate the precise pKa values from the titration data.

Stability Profile and Degradation Pathways

Ciprofloxacin is susceptible to degradation under certain conditions. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

-

Photostability: The drug should be protected from intense UV light, as it can lead to photodegradation.[3]

-

pH Stability: Ciprofloxacin is relatively stable in aqueous solutions. However, significant degradation is observed under strong acidic (0.1 N HCl) and, more notably, strong alkaline (0.1 N NaOH) conditions, especially when heated.

-

Oxidative Stability: The molecule is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.

-

Degradation Mechanisms: The primary degradation pathways involve modifications to the piperazine ring, decarboxylation of the carboxylic acid group, and defluorination of the quinolone core. These transformations can significantly alter the biological activity and safety profile of the drug.

A validated stability-indicating HPLC method is essential for separating the intact drug from its degradation products, allowing for accurate quantification during stability studies.[1][3]

References

- 1. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. impactfactor.org [impactfactor.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrcvr.ac.in [srrcvr.ac.in]

- 8. scispace.com [scispace.com]

- 9. thinksrs.com [thinksrs.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

In-Depth Technical Guide: Spectrum of Activity of Daptomycin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic that demonstrates potent and rapid bactericidal activity against a wide range of gram-positive bacteria.[1] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's function, makes it a valuable therapeutic option, particularly against multidrug-resistant pathogens.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of daptomycin against key gram-positive bacteria, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Spectrum of Activity

Daptomycin is effective against a broad spectrum of gram-positive organisms, including strains resistant to other antibiotics.[1][3] Its activity is notably retained against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][4]

Quantitative Susceptibility Data

The in vitro potency of daptomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for daptomycin against various clinically significant gram-positive bacteria.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | - | 0.5 | ≤0.12 - 8 |

| Methicillin-Resistant S. aureus (MRSA) | 0.38 | 0.75 | 0.03 - 1.0 |

| Enterococcus faecalis | - | 1 | - |

| Enterococcus faecium | - | 4 | - |

| Streptococcus pneumoniae | ≤0.12 | 0.25 | - |

| Viridans Group Streptococci | ≤0.06 - 0.5 | ≤0.06 - 1 | ≤0.016 - 2 |

| Beta-hemolytic Streptococci (Groups C, F, G) | ≤0.06 - 0.25 | 0.12 - 0.25 | - |

| Corynebacterium spp. | ≤0.06 | 0.12 | - |

| Micrococcus spp. | ≤0.06 | 0.25 | - |

| Listeria monocytogenes | 2 | 4 | - |

| Data compiled from multiple sources.[3][5][6][7][8][9] |

Table 1: Daptomycin Minimum Inhibitory Concentration (MIC) Data for Various Gram-Positive Bacteria.

| Organism | Daptomycin Concentration | Time to ≥3-log₁₀ CFU/mL Reduction |

| S. aureus (exponential phase) | 4x MIC (2 µg/mL) | 60 minutes |

| S. aureus (stationary phase) | 100 µg/mL | > 8 hours |

| E. faecium (VRE) | 8x MIC | ~6 hours |

| Data compiled from multiple sources.[5][7][10] |

Table 2: Summary of Daptomycin Time-Kill Assay Results.

Mechanism of Action

Daptomycin's bactericidal effect is initiated by its calcium-dependent binding to the bacterial cell membrane.[11] This binding leads to the oligomerization of daptomycin molecules, which insert into the cell membrane.[11] This insertion disrupts the membrane's structure, causing a rapid efflux of intracellular potassium ions and subsequent membrane depolarization.[11][12] The loss of membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[12]

Caption: Daptomycin's Calcium-Dependent Mechanism of Action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). For daptomycin testing, it is critical to supplement the broth with calcium to a final concentration of 50 µg/mL.[1]

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Plate Inoculation:

-

Dispense 100 µL of the appropriate antibiotic dilution and 100 µL of the standardized inoculum into each well of a 96-well microtiter plate.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for MIC Determination by Broth Microdilution.

Time-Kill Assay

-

Inoculum Preparation: Prepare a standardized inoculum in CAMHB (supplemented with 50 µg/mL calcium for daptomycin) to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Experimental Setup:

-

Prepare tubes with the desired concentrations of daptomycin (e.g., 1x, 2x, 4x, 8x MIC).

-

Include a growth control tube without any antibiotic.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

-

Colony Counting:

-

Plate the dilutions onto non-selective agar plates.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each daptomycin concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[2]

-

References

- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Vancomycin and Daptomycin MICs by Different Testing Methods for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics of daptomycin in a murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dokumen.pub [dokumen.pub]

- 9. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of Anti-infective Agent 5 (Synthetacillin-5)

Disclaimer: "Anti-infective agent 5" is not a recognized designation in publicly available scientific literature. This document presents a hypothetical case study for a fictional compound, "Synthetacillin-5," to serve as an illustrative technical guide for researchers, scientists, and drug development professionals, adhering to the requested structure and content.

Executive Summary

The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. This guide details the discovery and synthesis of a promising new candidate, designated this compound (herein named Synthetacillin-5), a potent inhibitor of bacterial dihydropteroate synthase (DHPS). We present its discovery through a high-throughput screening campaign, a detailed multi-step synthesis pathway, comprehensive in-vitro efficacy and preliminary safety data, and the associated experimental protocols. This document serves as a core technical reference for further development of this novel anti-infective scaffold.

Discovery Pathway

The discovery of Synthetacillin-5 originated from a high-throughput screening (HTS) campaign targeting the Escherichia coli DHPS enzyme, a critical component of the folate biosynthesis pathway, which is absent in humans. A library of 250,000 diverse small molecules was screened, leading to the identification of an initial hit compound with moderate inhibitory activity. A subsequent lead optimization program focused on structure-activity relationship (SAR) studies led to the design and synthesis of Synthetacillin-5, which exhibited a significant improvement in potency and drug-like properties.

Figure 1: Discovery workflow for Synthetacillin-5.

Synthesis Pathway of Synthetacillin-5

Synthetacillin-5 is synthesized via a convergent four-step process starting from commercially available 4-aminobenzoic acid and 3-methoxy-5-methylaniline. The key step involves a sulfonamide bond formation, a common strategy for targeting the DHPS enzyme.

Figure 2: Multi-step synthesis pathway for Synthetacillin-5.

Quantitative Data

The in-vitro efficacy and preliminary safety profile of Synthetacillin-5 were evaluated. All quantitative data are summarized below.

Table 1: In-Vitro Antimicrobial Activity (MIC)

| Compound/Organism | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |

| Synthetacillin-5 | 2 µg/mL | 4 µg/mL | >64 µg/mL | 8 µg/mL |

| Sulfamethoxazole (Control) | 8 µg/mL | 16 µg/mL | >64 µg/mL | 16 µg/mL |

| Intermediate 3 | >128 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL |

Table 2: ADME & Cytotoxicity Profile

| Parameter | Value |

| Solubility (PBS, pH 7.4) | 152 µM |

| Human Plasma Protein Binding | 85.2% |

| LogP (Calculated) | 2.85 |

| Cytotoxicity (HepG2, CC50) | >100 µM |

| hERG Inhibition (IC50) | >30 µM |

Detailed Experimental Protocols

-

Step 3: Synthesis of Intermediate 3: To a solution of 3-methoxy-5-methylaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM, 10 mL/mmol) cooled to 0°C, a solution of 4-acetamidobenzoyl chloride (Intermediate 2, 1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield Intermediate 3.

-

Step 4: Synthesis of Synthetacillin-5: Intermediate 3 (1.0 eq) is dissolved in ethanol (20 mL/mmol), and concentrated hydrochloric acid (5.0 eq) is added. The mixture is heated to reflux for 6 hours. The reaction is then cooled to room temperature and neutralized with saturated NaHCO3 solution. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford Synthetacillin-5 as a pure solid.

The MIC was determined using the broth microdilution method according to CLSI guidelines.

-

Preparation: A stock solution of Synthetacillin-5 is prepared in DMSO. Serial two-fold dilutions are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum: Bacterial strains are grown to the mid-logarithmic phase in CAMHB and diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Figure 3: Experimental workflow for the MIC assay.

Proposed Mechanism of Action

Synthetacillin-5 acts as a competitive inhibitor of dihydropteroate synthase (DHPS). By mimicking the natural substrate, para-aminobenzoic acid (PABA), it binds to the active site of the enzyme, preventing the synthesis of dihydropteroate, a crucial precursor for folic acid. The disruption of the folate pathway inhibits the production of nucleotides, leading to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.

Figure 4: Proposed mechanism of action of Synthetacillin-5.

Preliminary In Vitro Cytotoxicity of Anti-infective Agent 5: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity profile of Anti-infective Agent 5, a novel compound under investigation for its anti-infective properties. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic agents.

Introduction

This compound is a synthetic small molecule designed to target a broad spectrum of microbial pathogens. As part of the preclinical safety assessment, its cytotoxic potential against various human cell lines was evaluated. Understanding the in vitro cytotoxicity is a critical step in determining the therapeutic index and potential adverse effects of a new drug candidate. This document summarizes the key findings from these initial cytotoxicity studies.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were assessed against a panel of human cell lines using the MTT assay after 48 hours of exposure. The half-maximal inhibitory concentration (IC50) and cell viability percentages at various concentrations are presented in the tables below.

Table 1: IC50 Values of this compound in Various Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | 78.5 |

| HepG2 | Human Hepatocellular Carcinoma | 45.2 |

| A549 | Human Lung Carcinoma | 62.8 |

| HCT116 | Human Colorectal Carcinoma | 33.1 |

Table 2: Cell Viability of Human Cell Lines Exposed to this compound for 48 Hours

| Concentration (µM) | HEK293 (% Viability) | HepG2 (% Viability) | A549 (% Viability) | HCT116 (% Viability) |

| 1 | 98.2 ± 2.1 | 95.4 ± 3.3 | 97.1 ± 1.9 | 92.8 ± 4.5 |

| 10 | 85.7 ± 4.5 | 75.1 ± 5.2 | 82.3 ± 3.8 | 68.7 ± 6.1 |

| 25 | 65.3 ± 5.1 | 58.9 ± 6.8 | 68.4 ± 4.9 | 45.2 ± 5.9 |

| 50 | 48.9 ± 6.2 | 42.3 ± 7.1 | 51.7 ± 5.5 | 28.9 ± 7.2 |

| 100 | 22.1 ± 7.8 | 18.7 ± 8.3 | 25.4 ± 6.7 | 15.6 ± 8.1 |

Experimental Protocols

The following section details the methodology used to assess the in vitro cytotoxicity of this compound.

Cell Culture

Human cell lines (HEK293, HepG2, A549, and HCT116) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (1-100 µM). A vehicle control (0.1% DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log concentration of the compound using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the cytotoxic action of this compound.

References

- 1. Evaluation of in vitro activity of five antimicrobial agents on Acanthamoeba isolates and their toxicity on human corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Anti-Infective Agents in DMSO and Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of representative anti-infective agents in dimethyl sulfoxide (DMSO) and other common organic solvents. As "Anti-infective agent 5" is a placeholder, this document uses the widely studied fluoroquinolone antibiotics, Levofloxacin and Ciprofloxacin , as illustrative examples. The guide covers quantitative solubility data, detailed experimental protocols, and visual workflows to support drug development and research professionals.

Quantitative Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its formulation, delivery, and bioavailability. Below is a summary of reported solubility values for Levofloxacin and Ciprofloxacin in various organic solvents. It is important to note that values can differ between sources due to variations in experimental conditions (e.g., temperature, pH, compound form) and batch-to-batch variability of the substance.[1]

Table 1: Solubility of Selected Anti-Infective Agents

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Levofloxacin | Dimethyl Sulfoxide (DMSO) | ~25[2], 55[1], ≥11.4[3], 18-72[4] | 25 (implied) | Values vary significantly, potentially due to the compound being a hydrate form or batch differences. |

| Dimethylformamide (DMF) | ~30[2] | Not Specified | ||

| Ethanol | ~1[2], 9[1], ≥2.82 (with ultrasonic)[3] | 25 (implied) | ||

| Water | 17[1] | 25 (implied) | For reference. | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5[2] | Not Specified | ||

| Ciprofloxacin | Dimethyl Sulfoxide (DMSO) | <1 | 25 | Described as poorly soluble. |

| Ethanol | <1 | 25 | Described as very sparingly soluble.[5] | |

| Methanol | <1 (implied) | Not Specified | ||

| Chloroform | Highest among tested solvents (Methanol, Ethanol, 1-Propanol, Acetone, Chloroform)[6] | 20 - 60 | ||

| Dichloromethane | Very sparingly soluble[5] | Not Specified | ||

| 0.1N Hydrochloric Acid (HCl) | 25 | 25 | For reference, showing pH effect. |

Note: Qualitative terms like "sparingly soluble" are derived from pharmacopeial definitions.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[7] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid state.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol outlines the key steps to reliably determine the equilibrium solubility of an anti-infective agent.

A. Materials and Preparation:

-

Compound: Pure, solid form of the anti-infective agent.

-

Solvents: High-purity grade DMSO and other relevant organic solvents.

-

Equipment: Analytical balance, vials with screw caps, orbital shaker or rotator, temperature-controlled incubator, centrifuge, filtration apparatus (e.g., syringe filters with low compound binding, like PTFE), and an analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

-

Purity Check: Ensure both the compound (solute) and the solvents are pure, as impurities can significantly affect solubility measurements.[8]

B. Equilibration:

-

Add a pre-weighed excess of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is achieved and maintained.

-

Add a precise volume of the selected solvent (e.g., DMSO) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). The temperature must be kept constant and accurately controlled.[8]

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can take from 24 to 72 hours, depending on the compound and solvent system.[6][7] It is recommended to take measurements at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

C. Phase Separation:

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution.[7] This is a critical step to avoid falsely high results from suspended microparticles.

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemical-resistant, non-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining fine particulates.

D. Analysis and Quantification:

-

Prepare a series of dilutions of the clear, filtered supernatant with the appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

Visualizations: Workflows and Pathways

The following diagrams, created using DOT language, illustrate key processes related to the anti-infective agent's characterization and mechanism.

Caption: Workflow for Shake-Flask Solubility Measurement.

Caption: Fluoroquinolone Mechanism of Action Pathway.

Considerations for Solvent Selection

While DMSO is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds, its use requires careful consideration, especially in biological assays.[9]

-

Biological Activity: DMSO is not inert and can have its own biological effects, including antimicrobial and anti-inflammatory properties, which could interfere with the interpretation of results for an anti-infective agent.[10][11]

-

Toxicity: At higher concentrations, DMSO can be toxic to cells. It is essential to ensure the final concentration of DMSO in an assay is below a level that causes toxicity or other off-target effects.[11][12]

-

Precipitation: When a drug stock solution in DMSO is diluted into an aqueous buffer, the drug may precipitate if its aqueous solubility is exceeded. This is a key consideration in kinetic solubility assessments.[13]

Therefore, while organic solvents are indispensable for preparing stock solutions of poorly soluble compounds, their potential impact on experimental outcomes must be rigorously evaluated.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. journals.asm.org [journals.asm.org]

- 11. ispub.com [ispub.com]

- 12. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmatutor.org [pharmatutor.org]

Technical Guide: Early-Stage Investigation of Ceftazidime-Avibactam Resistance Mechanisms

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ceftazidime-avibactam (CZA) is a combination β-lactam/β-lactamase inhibitor highly effective against many multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1] Avibactam is a non-β-lactam β-lactamase inhibitor that inhibits Ambler class A, C, and some class D β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[2][3] However, resistance to CZA has emerged, posing a significant clinical threat.[1][3] This document provides a technical overview of the primary resistance mechanisms, detailed protocols for their investigation, and a framework for data interpretation.

Core Resistance Mechanisms

Resistance to ceftazidime-avibactam is primarily driven by modifications to β-lactamase enzymes, but non-enzymatic mechanisms such as altered membrane permeability and efflux pump overexpression also play a significant role.[4][5]

Enzymatic Resistance: β-Lactamase Mutations

The most frequently reported mechanism of CZA resistance involves amino acid substitutions within class A carbapenemases (e.g., KPC) and extended-spectrum β-lactamases (ESBLs) (e.g., CTX-M).[6][7]

-

Klebsiella pneumoniae Carbapenemase (KPC) Variants: Mutations in the blaKPC gene, particularly blaKPC-3, are a primary driver of resistance.[1][2] Specific substitutions, often in the Ω-loop of the KPC enzyme, can impair avibactam's ability to inhibit ceftazidime hydrolysis.[2][3] A key mutation is the substitution of aspartic acid with tyrosine at position 179 (D179Y).[2][3] Other significant mutations include T243M, V240G, and deletions.[1][2][8] These mutations can lead to a trade-off, where CZA resistance is gained at the cost of reduced carbapenem resistance, sometimes restoring susceptibility to agents like meropenem.[1][2]

-

CTX-M Family Variants: While avibactam is generally potent against CTX-M-type ESBLs, certain mutations can lead to resistance.[9] For example, a P167S substitution in CTX-M-14, combined with other mechanisms, has been associated with CZA resistance.[9]

Non-Enzymatic Resistance

These mechanisms often act synergistically with β-lactamase production to increase the overall level of resistance.

-

Porin Loss: The outer membrane of Gram-negative bacteria contains porin channels (e.g., OmpK35 and OmpK36 in K. pneumoniae) that allow entry of antibiotics like ceftazidime.[5][10] Mutations leading to the loss or reduced expression of these porins can decrease intracellular drug concentration, contributing to resistance.[5][11] This mechanism alone may not be sufficient for high-level resistance but can be significant when combined with β-lactamase production.[10]

-

Efflux Pump Overexpression: Efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae and MexAB-OprM in Pseudomonas aeruginosa, actively transport antibiotics out of the bacterial cell.[12][13] Overexpression of these pumps, often due to mutations in regulatory genes (e.g., ramR), can reduce the effective concentration of CZA at its target site.[12][14] Studies in P. aeruginosa have shown that MexAB-OprM can efflux avibactam, reducing its inhibitory effect.[13]

Below is a diagram illustrating the interplay of these core resistance mechanisms.

Data Presentation: Quantitative Impact of Mutations

Quantifying the impact of specific resistance mechanisms is critical. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) of CZA against isogenic bacterial strains—strains that are genetically identical except for the specific mutation being studied.[2]

Table 1: Impact of blaKPC-3 Mutations on CZA and Meropenem MICs (Data compiled from studies on K. pneumoniae and isogenic E. coli expressing mutant genes)[1][2]

| Strain/Gene | Relevant Mutation(s) | Ceftazidime-Avibactam MIC (µg/mL) | Meropenem MIC (µg/mL) | Interpretation |

| Wild-Type KPC-3 | None | ≤1/4 (Susceptible) | ≥16 (Resistant) | Baseline susceptibility to CZA. |

| Mutant 1 | D179Y | 32/4 (Resistant) | 2 (Susceptible) | High-level CZA resistance; restored meropenem susceptibility. |

| Mutant 2 | T243M | 8/4 (Susceptible-Intermediate) | 4 (Intermediate) | Moderate impact on CZA MIC. |

| Mutant 3 | D179Y/T243M | 16/4 (Resistant) | 1 (Susceptible) | CZA resistance; restored meropenem susceptibility. |

| Mutant 4 | V240G | ≥16/4 (Resistant) | 4 (Intermediate) | CZA resistance with some impact on meropenem MIC. |

Table 2: Contribution of Porin Loss to CZA MIC in K. pneumoniae (Data based on isogenic mutants)[11]

| Strain Background | Porin Status | Ceftazidime-Avibactam MIC (µg/mL) | Fold Increase vs. Wild-Type |

| Wild-Type | OmpK35+/OmpK36+ | 0.25/4 | - |

| Single Deletion | OmpK35-/OmpK36+ | 0.5/4 | 2x |

| Single Deletion | OmpK35+/OmpK36- | 1/4 | 4x |

| Double Deletion | OmpK35-/OmpK36- | 2/4 | 8x |

Experimental Protocols

A systematic investigation of CZA resistance involves a workflow that combines phenotypic susceptibility testing with genotypic and biochemical analyses.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the reference broth microdilution method for determining the MIC of CZA.[15][16][17]

-

Preparation of Antibiotic Solutions:

-

Prepare stock solutions of ceftazidime and avibactam in an appropriate solvent (e.g., sterile distilled water).

-

Create a series of two-fold serial dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For each ceftazidime concentration, maintain a fixed concentration of avibactam (typically 4 µg/mL).[10][11]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

-

Inoculation and Incubation:

-

Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.[15]

-

Protocol: Whole-Genome Sequencing (WGS) for Resistance Gene Identification

WGS is a powerful tool for identifying the genetic basis of resistance without prior assumptions.[18][19][20]

-

DNA Extraction:

-

Culture the bacterial isolate overnight in a suitable broth medium.

-

Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

-

-

Library Preparation and Sequencing:

-

Quantify the extracted DNA and assess its purity (A260/A280 ratio).

-

Prepare a sequencing library using a kit such as Illumina DNA Prep.[21] This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.

-

Sequence the library on a platform like the Illumina MiSeq or NextSeq to generate paired-end reads.[22]

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

-

Assembly: Assemble the reads into a draft genome using an assembler like SPAdes or Unicycler.

-

Resistance Gene Identification: Annotate the assembled genome to identify known resistance genes using databases like the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder.

-

Variant Calling: Align reads to a known reference genome (e.g., a susceptible parent strain or a reference sequence for K. pneumoniae) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in key genes (blaKPC, ompK35/36, ramR, etc.).

-

Protocol: β-Lactamase Activity Assay (Nitrocefin Assay)

This colorimetric assay measures the ability of a bacterial cell lysate to hydrolyze a chromogenic β-lactam substrate, nitrocefin.[23][24]

-

Sample Preparation (Cell Lysate):

-

Grow the bacterial strain to mid-log phase in broth.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Resuspend the cell pellet in an appropriate assay buffer (e.g., phosphate buffer, pH 7.0).[23]

-

Lyse the cells by sonication or using a chemical lysis reagent.

-

Clarify the lysate by centrifugation (e.g., 16,000 x g at 4°C for 20 minutes) to remove cell debris. The supernatant contains the periplasmic and cytoplasmic enzymes.[24]

-

-

Assay Procedure:

-

Add a defined volume of the cell lysate to the wells of a 96-well plate.

-

Prepare a reaction mixture containing the assay buffer and nitrocefin (a chromogenic cephalosporin).[25]

-

Add the reaction mixture to the wells to initiate the reaction.

-

Monitor the change in absorbance at 490 nm over time (kinetically) using a microplate reader. The hydrolysis of yellow nitrocefin produces a red product.[23][24]

-

-

Data Analysis:

-

Calculate the rate of hydrolysis (change in absorbance per minute).

-

The activity can be quantified by comparing the rate to a standard curve of hydrolyzed nitrocefin or a purified β-lactamase enzyme standard.[25] One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. contagionlive.com [contagionlive.com]

- 4. Resistance to ceftazidime-avibactam and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Klebsiella pneumoniae Carbapenemase Variants Resistant to Ceftazidime-Avibactam: an Evolutionary Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combination of Amino Acid Substitutions Leading to CTX-M-15-Mediated Resistance to the Ceftazidime-Avibactam Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the Outer Membrane and Porins in Susceptibility of β-Lactamase-Producing Enterobacteriaceae to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Loss of activity of ceftazidime-avibactam due to MexAB-OprM efflux and overproduction of AmpC cephalosporinase in Pseudomonas aeruginosa isolated from patients suffering from cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]

- 20. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Resistance | Detection with NGS [illumina.com]

- 22. academic.oup.com [academic.oup.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. assaygenie.com [assaygenie.com]

- 25. docs.aatbio.com [docs.aatbio.com]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Anti-infective Agent 5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Anti-infective agent 5. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a cornerstone of antimicrobial susceptibility testing, crucial for drug discovery, development, and clinical management of infectious diseases.[1][3]

This document outlines three widely accepted methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). Adherence to standardized procedures, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical for reproducible and reliable results.[4][5][6]

Key Methodologies for MIC Determination

The selection of a specific method may depend on factors such as the number of isolates to be tested, the characteristics of the anti-infective agent, and laboratory resources.

| Method | Principle | Throughput | Advantages | Disadvantages |

| Broth Microdilution | Serial dilution of the antimicrobial agent in a liquid growth medium inoculated with a standardized bacterial suspension.[7][8] | High | Cost-effective for testing multiple isolates, amenable to automation.[9] | Labor-intensive setup, potential for trailing endpoints with some drug-organism combinations.[10] |

| Agar Dilution | Incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by inoculation with standardized bacterial suspensions.[7][11][12] | High | Allows for testing of multiple isolates on a single plate, suitable for fastidious organisms.[11] | Labor-intensive plate preparation, not suitable for testing multiple drugs simultaneously.[11] |

| Gradient Diffusion (E-test) | A predefined, continuous gradient of an antimicrobial agent is immobilized on a plastic strip, which is placed on an inoculated agar plate.[13][14][15][16] | Low to Medium | Simple to perform, provides a precise MIC value from a continuous gradient.[13] | More expensive per test, less suitable for large-scale testing. |

Experimental Protocols

Broth Microdilution Method

This method involves a serial dilution of this compound in a 96-well microtiter plate to determine the lowest concentration that inhibits microbial growth.[7][8][17]

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates (U- or V-bottom)[17]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[3]

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Prepare Anti-infective Agent Dilutions:

-

Prepare a working solution of this compound at twice the highest desired final concentration in the appropriate broth.[17]

-

Dispense 100 µL of sterile broth into all wells of the microtiter plate, except for the first column.[17]

-

Add 200 µL of the working solution to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well.[17]

-

The eleventh well serves as a positive control (inoculum without the agent), and the twelfth well serves as a negative control (broth only).[17]

-

-

Prepare Inoculum:

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well (except the negative control).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[7]

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.[1] This can be determined by visual inspection or using a microplate reader.

-

Caption: Workflow for Broth Microdilution MIC Determination.

Agar Dilution Method

This method involves incorporating this compound into an agar medium at various concentrations, followed by the inoculation of multiple bacterial isolates.[11][12]

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA) or other appropriate agar

-

Sterile petri dishes

-

Bacterial inoculum suspensions (0.5 McFarland standard)

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Prepare Agar Plates:

-

Prepare a series of dilutions of this compound.

-

Add a specific volume of each agent dilution to molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x agent concentration to 18 mL of molten agar.[19]

-

Mix thoroughly and pour the agar into sterile petri dishes, allowing them to solidify.

-

Prepare a control plate with no anti-infective agent.

-

-

Prepare and Apply Inoculum:

-

Prepare standardized inoculum suspensions for each bacterial isolate as described for the broth microdilution method.

-

Spot-inoculate the surface of each agar plate with approximately 10⁴ Colony Forming Units (CFU) per spot using a multipoint replicator.[11]

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.[11]

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[11]

-

Caption: Workflow for Agar Dilution MIC Determination.

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that utilizes a plastic strip with a predefined gradient of an antimicrobial agent.[13][14][15][16]

Materials:

-

E-test strips for this compound

-

Mueller-Hinton Agar (MHA) plates (uniform depth of 4 mm)[14]

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Forceps

Procedure:

-

Inoculum Preparation and Application:

-

Prepare a standardized inoculum suspension as previously described.

-

Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[15]

-

Streak the swab evenly over the entire surface of the MHA plate to obtain confluent growth.[15]

-

Allow the agar surface to dry for 10-15 minutes.

-

-

Application of E-test Strip:

-

Incubation:

-

Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

Caption: Workflow for Gradient Diffusion (E-test) MIC Determination.

Quality Control

For all methods, it is imperative to include quality control (QC) strains with known MIC values for this compound in each run. This ensures the accuracy and reproducibility of the results.[10] Recommended QC strains can be obtained from culture collections such as the American Type Culture Collection (ATCC). The obtained MIC values for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST guidelines.[20]

Data Presentation

The MIC values should be recorded and presented in a clear and organized manner. For multiple isolates, a table summarizing the MIC for each is recommended.

Example MIC Data Table:

| Bacterial Isolate ID | Method | MIC of Agent 5 (µg/mL) | QC Strain (e.g., E. coli ATCC 25922) MIC (µg/mL) | Acceptable QC Range (µg/mL) |

| Isolate 001 | Broth Microdilution | 2 | 1 | 0.5 - 2 |

| Isolate 002 | Broth Microdilution | 8 | 1 | 0.5 - 2 |

| Isolate 003 | Agar Dilution | 1 | 0.5 | 0.25 - 1 |

| Isolate 004 | E-test | 4 | 2 | 1 - 4 |

By following these detailed protocols and adhering to established standards, researchers can obtain reliable and comparable MIC data for this compound, which is essential for its continued development and evaluation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EUCAST: MIC Determination [eucast.org]

- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medicallabnotes.com [medicallabnotes.com]

- 14. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 15. microbenotes.com [microbenotes.com]

- 16. Etest - Wikipedia [en.wikipedia.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. youtube.com [youtube.com]

- 20. EUCAST: Disk Diffusion and Quality Control [eucast.org]

Application Notes and Protocols for the Preparation of Penicillin-Streptomycin Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preventing microbial contamination is a critical aspect of maintaining healthy cell cultures. Penicillin-Streptomycin (often abbreviated as Pen-Strep) is a widely used antibiotic solution in cell culture to prevent bacterial contamination.[1] It contains a mixture of penicillin G, which is effective against Gram-positive bacteria, and streptomycin, which is effective against Gram-negative bacteria.[1][2] This combination provides a broad spectrum of antibacterial activity.[3][4] Penicillin acts by inhibiting the synthesis of the bacterial cell wall, while streptomycin inhibits protein synthesis by binding to the 30S ribosomal subunit.[3][5][6][7][8][9]

These application notes provide a detailed protocol for the preparation of a 100X Penicillin-Streptomycin stock solution from powder forms of Penicillin G sodium salt and Streptomycin sulfate, as well as instructions for its use in cell culture.

Data Presentation

The following tables summarize the key quantitative data for the preparation and use of Penicillin-Streptomycin solutions.

Table 1: Properties of Penicillin G Sodium Salt and Streptomycin Sulfate

| Property | Penicillin G Sodium Salt | Streptomycin Sulfate |

| Molecular Weight | 356.4 g/mol [10][11] | 1457.38 g/mol [12] |

| Appearance | White crystalline powder[11][13] | White to light gray powder[14][15] |

| Solubility in Water | 100 mg/mL | Freely soluble[14] |

| Storage Temperature (Powder) | 2-8°C[10][13] | -20°C[16] |

| Mechanism of Action | Inhibits cell wall synthesis[4][5][6][8][9][17] | Inhibits protein synthesis[2][3][4][6][7][8][9][14][15] |

| Antibacterial Spectrum | Gram-positive bacteria[1][5][17] | Gram-negative bacteria[1][16] |

Table 2: Stock and Working Concentrations of Penicillin-Streptomycin

| Solution Type | Penicillin Concentration | Streptomycin Concentration |

| 100X Stock Solution | 10,000 units/mL[9][18][19] | 10,000 µg/mL[9][18][19] |

| 1X Working Solution | 50-100 units/mL[1][18][19] | 50-100 µg/mL[1][18][19] |

Experimental Protocols

Protocol 1: Preparation of 100X Penicillin-Streptomycin Stock Solution (100 mL)

This protocol describes the preparation of a 100 mL stock solution of 100X Penicillin-Streptomycin.

Materials:

-

Penicillin G sodium salt (powder)

-

Streptomycin sulfate (powder)

-

0.85% Saline solution, sterile

-

Sterile 100 mL graduated cylinder

-

Sterile 100 mL media bottle

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Analytical balance

-

Weighing paper

-

Spatula

-

Stir plate and sterile stir bar

Procedure:

-